(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Structural Analysis and Conformational Properties
- The compound exhibits distinct structural properties, with the five-membered pyrrolidine ring adopting a specific conformation. The dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group in similar compounds have been precisely measured, highlighting the importance of understanding molecular geometry in research (Yuan et al., 2010). Furthermore, the compound's crystal structure showcases intermolecular hydrogen bonds, demonstrating its potential for forming stable molecular assemblies.
Role in Synthesis and Chemical Transformations
- The compound serves as a key intermediate in the synthesis of various chemical entities, demonstrating its versatility in organic synthesis. For instance, it has been used in the synthesis of pyrrolidine azasugars, showcasing its utility in creating complex molecular architectures (Huang, 2011). Similarly, its derivatives have been involved in asymmetric syntheses of piperidinecarboxylic acids, highlighting its role in introducing chirality and complexity in synthetic pathways (Xue et al., 2002).
Interaction with Biological Targets
- While avoiding specific details on drug use and side effects, it's worth noting that derivatives of the compound have shown interactions with biological targets. For example, certain derivatives have been studied for their potential inhibitory effects on influenza neuraminidase, indicating the compound's relevance in medicinal chemistry and drug design (Wang et al., 2001).
Redox Properties and Potential Applications
- The redox properties of novel pyrrolidine derivatives containing the compound have been investigated, revealing that they undergo irreversible oxidation. This insight opens up possibilities for their application as antioxidant agents, highlighting the compound's potential in developing therapeutics or protective agents (Osipova et al., 2011).
properties
IUPAC Name |
(3R,4S)-4-(3-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(21)17-8-12(13(9-17)14(19)20)10-5-4-6-11(18)7-10/h4-7,12-13,18H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOXPYJPMOPXDB-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719313 | |
Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
959575-09-8 | |
Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.